N,N-dimethyl-4-oxopentanamide
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Overview
Description
N,N-dimethyl-4-oxopentanamide is an organic compound with the molecular formula C7H13NO2. It is a derivative of levulinic acid, where the carboxyl group is replaced by an amide group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-oxopentanamide can be synthesized through the reaction of levulinic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include carbodiimides or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the continuous addition of levulinic acid and dimethylamine into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-oxopentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethyllevulinic acid.
Reduction: It can be reduced to form N,N-dimethyl-4-hydroxyvaleramide.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N,N-Dimethyllevulinic acid.
Reduction: N,N-Dimethyl-4-hydroxyvaleramide.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-oxopentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-oxopentanamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. In industrial applications, its reactivity is harnessed to produce desired chemical transformations.
Comparison with Similar Compounds
N,N-dimethyl-4-oxopentanamide can be compared with other similar compounds such as N,N-Dimethylformamide and N,N-Dimethylacetamide. While all these compounds are amides, this compound is unique due to its levulinic acid backbone, which imparts distinct chemical properties and reactivity. Other similar compounds include:
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Dimethylpropionamide
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
13458-51-0 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N,N-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H2,1-3H3 |
InChI Key |
HZGHSXQROPQLCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)N(C)C |
Canonical SMILES |
CC(=O)CCC(=O)N(C)C |
Key on ui other cas no. |
13458-51-0 |
Origin of Product |
United States |
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